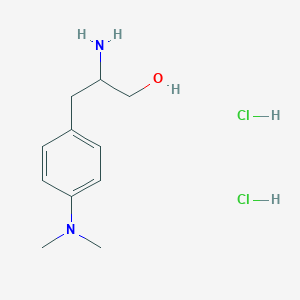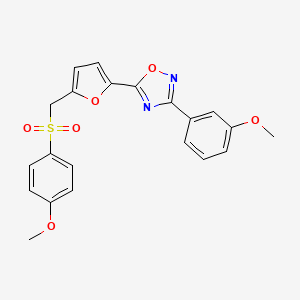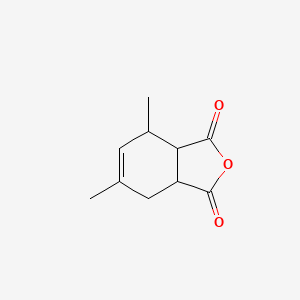![molecular formula C9H16ClNO3 B2527489 1-[Methyl(tert-butyloxycarbonyl)amino]-3-chloro-2-propanone CAS No. 532410-44-9](/img/structure/B2527489.png)
1-[Methyl(tert-butyloxycarbonyl)amino]-3-chloro-2-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[Methyl(tert-butyloxycarbonyl)amino]-3-chloro-2-propanone, also known as Moc-Cl, is a chemical compound that is widely used in scientific research. It is a derivative of the amino acid glycine and is commonly used in the synthesis of peptides and proteins. Moc-Cl is a highly reactive compound that is used as a reagent in many chemical reactions.
Scientific Research Applications
Polymer Synthesis and Properties
One significant application of similar compounds is in the synthesis of amino acid-derived acetylene monomers and the analysis of the properties of the formed polymers. For instance, novel amino acid-derived acetylene monomers were synthesized and polymerized to afford corresponding polymers with properties suggesting helical conformation, indicating potential applications in creating materials with specific optical properties (Gao, Sanda, & Masuda, 2003).
Crystal Structure Analysis
Research into the molecular and crystal structure of tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate reveals the conformation-stabilizing function of weak intermolecular bonding. This work provides insights into the structural basis for the stability of certain molecular conformations, critical for the design of molecular assemblies and the understanding of molecular interactions (Kozioł, Szady, Masiukiewicz, Rzeszotarska, & Broda, 2001).
Synthetic Intermediate for Vitamin Precursors
The compound has been utilized as a key intermediate in the synthesis of biotin, a water-soluble vitamin crucial for the biosynthesis of fatty acids, sugars, and α-amino acids. This showcases its importance in synthesizing compounds of biological relevance (Qin, Tang, Wang, Wang, Huang, Wang, & Huang, 2014).
Quantitative Analysis in Biochemistry
Another application is in the quantitative determination of the tert-butyloxycarbonyl group in amino acid and peptide derivatives, demonstrating its role in analytical chemistry, particularly in biochemistry and molecular biology (Ehrlich-Rogozinski, 1974).
Catalytic Applications
The compound's derivatives have been explored as catalysts or catalyst precursors in organic synthesis, highlighting its versatility in facilitating various chemical transformations. For example, specific complexes have been shown to be effective as chiral hydrogen bond donor catalysts for enantioselective α-aminations of 1,3-dicarbonyl compounds, opening pathways to the synthesis of complex molecules with high enantiomeric excess (Kumar, Ghosh, & Gladysz, 2016).
Properties
IUPAC Name |
tert-butyl N-(3-chloro-2-oxopropyl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO3/c1-9(2,3)14-8(13)11(4)6-7(12)5-10/h5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJXMPBSMCKMJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
532410-44-9 |
Source


|
| Record name | tert-butyl N-(3-chloro-2-oxopropyl)-N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-Methylphenyl)methyl-[(2-methylpyrazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2527406.png)
![3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B2527407.png)



![N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2527412.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2527417.png)
![3-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyanopropyl)propanamide](/img/structure/B2527419.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2527420.png)




